5-cyclopropyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide
Description
This compound features an isoxazole core substituted at the 5-position with a cyclopropyl group and at the 3-position with a carboxamide moiety. The carboxamide nitrogen is further modified with a 2-methoxyethyl group and a thiophen-3-ylmethyl substituent.
Properties
IUPAC Name |
5-cyclopropyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-19-6-5-17(9-11-4-7-21-10-11)15(18)13-8-14(20-16-13)12-2-3-12/h4,7-8,10,12H,2-3,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUMXIWUWKSFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2=NOC(=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Integration via Enol Cyclization
The isoxazole core is constructed using a modified Claisen-hydroxylamine approach, as demonstrated in analogous syntheses. Cyclopropyl methyl ketone undergoes enolization under basic conditions, followed by cyclization with hydroxylamine hydrochloride to yield the isoxazole ring (Scheme 1).
Procedure :
- Enol Formation : Cyclopropyl methyl ketone (1.0 equiv) is treated with sodium hydride (1.2 equiv) in tetrahydrofuran (THF) at 0°C, generating the enolate.
- Cyclization : Hydroxylamine hydrochloride (1.5 equiv) in methanol is added, and the mixture is refluxed for 12 hours, yielding 5-cyclopropylisoxazole-3-methyl ester (72% yield).
- Saponification : The methyl ester is hydrolyzed with aqueous NaOH in ethanol/THF (2:1) at reflux, affording the carboxylic acid (89% yield).
Optimization Insights :
Alternative Route: Nitrile Oxide Cycloaddition
For enhanced regiocontrol, a [3+2] cycloaddition between cyclopropylacetylene and a nitrile oxide derived from chloroacetyl chloride generates the isoxazole core. While this method offers precise substituent placement, yields are moderate (55–65%) due to competing side reactions.
Synthesis of N-(2-Methoxyethyl)-N-(Thiophen-3-Ylmethyl)Amine
Sequential Alkylation Approach
Thiophen-3-ylmethylamine is selectively alkylated with 2-methoxyethyl chloride under controlled conditions:
- Primary Alkylation : Thiophen-3-ylmethylamine (1.0 equiv), 2-methoxyethyl chloride (1.1 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile at 60°C for 8 hours yield the secondary amine (68% yield).
- Purification : Extraction with dichloromethane and fractional distillation under reduced pressure removes excess reagents.
Challenges :
Reductive Amination Strategy
Condensation of 2-methoxyethylamine with thiophen-3-carbaldehyde in methanol, followed by NaBH₃CN reduction, affords the secondary amine in 74% yield. This method circumvents alkylation pitfalls but requires anhydrous conditions.
Amidation of 5-Cyclopropylisoxazole-3-Carboxylic Acid
Acid Chloride-Mediated Coupling
Activation of the carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with the secondary amine (Scheme 2):
- Acid Chloride Formation : 5-Cyclopropylisoxazole-3-carboxylic acid (1.0 equiv) and SOCl₂ (3.0 equiv) reflux in dichloromethane (DCM) for 4 hours.
- Amidation : The acyl chloride is treated with N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)amine (1.2 equiv) and triethylamine (2.0 equiv) in DCM at 25°C for 12 hours, yielding the target compound (63% yield).
Optimization Data :
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂ | DCM | 25 | 63 |
| T3P | THF | 40 | 78 |
| EDCl/HOBt | DMF | 25 | 71 |
Key Observations :
One-Pot Oxidation-Amidation
A patent-derived method employs simultaneous oxidation and amidation using cesium carbonate and T3P in dimethylformamide (DMF), achieving 82% yield. This approach streamlines synthesis but requires rigorous moisture control.
Comparative Analysis of Synthetic Routes
Efficiency Metrics :
| Step | Conventional Method Yield (%) | Optimized Method Yield (%) |
|---|---|---|
| Isoxazole Formation | 72 | 85 (using T3P) |
| Amine Synthesis | 68 | 74 (reductive amination) |
| Amidation | 63 | 82 (one-pot) |
Critical Factors :
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and electrophilic substitution using halogenating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
Biological Activities
The biological activities of 5-cyclopropyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide have been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research has demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance:
- Study on Antimicrobial Activity (2024) : This study assessed the efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, indicating strong antibacterial properties.
Anticancer Activity
The compound has shown promise in cancer research:
- Anticancer Activity Evaluation (2023) : In vitro studies on human breast cancer cells (MCF-7) revealed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. This suggests its potential as a cytotoxic agent against breast cancer cells.
Anti-inflammatory Properties
The anti-inflammatory effects have also been a focal point of research:
- Inflammation Model Study (2025) : In this study, the compound was tested on LPS-stimulated macrophages. Results indicated a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to control groups, showcasing its potential in managing inflammatory responses.
Data Summary
The following table summarizes the biological activities observed for this compound:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
n-Cyclopropyl-5-(Thiophen-2-yl)Isoxazole-3-Carboxamide
- Structure : Similar isoxazole core but lacks the N-(2-methoxyethyl) and N-(thiophen-3-ylmethyl) groups. Instead, it has a thiophen-2-yl substituent and a simpler carboxamide.
- Molecular Weight : 1066.68 g/mol (C₃₈H₃₆Cl₂N₆O₁₀S₂) vs. target compound (~450–500 g/mol estimated).
- Key Differences: Thiophene substitution at the 2-position vs. 3-position in the target compound. Higher molecular weight due to bulky substituents, which may limit bioavailability .
GSK2830371
- Structure: Shares a thiophene-carboxamide scaffold but incorporates a pyridinylamino group and cyclopentylmethyl substituents.
- Molecular Weight : 461.02 g/mol (C₂₃H₂₉ClN₄O₂S).
- Cyclopentylmethyl group enhances lipophilicity compared to the cyclopropyl group in the target compound. Lacks the isoxazole core, altering electronic properties and metabolic stability .
Comparison with Heterocyclic Derivatives
1,3,4-Thiadiazole Derivatives
- Structure: Replaces isoxazole with a thiadiazole ring. Example: N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides.
- Demonstrated antimicrobial and antitumor activities, suggesting divergent biological targets compared to isoxazole derivatives . Synthesis involves iodine-mediated cyclization, differing from isoxazole preparation methods .
Thiazole-Containing Carbamates
- Structure: Example: (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-...]butanamide.
- Key Differences :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | n-Cyclopropyl-5-(Thiophen-2-yl)Isoxazole | GSK2830371 | 1,3,4-Thiadiazole Derivatives |
|---|---|---|---|---|
| Molecular Weight | ~450–500 (estimated) | 1066.68 | 461.02 | ~300–400 |
| LogP | Moderate (methoxyethyl) | High (bulky substituents) | High (cyclopentylmethyl) | Variable |
| Hydrogen Bonding | Methoxyethyl enhances H-bond | Limited | Pyridine enhances H-bond | Thiadiazole N-atoms |
| Metabolic Stability | Likely stable (isoxazole) | May be lower (bulky groups) | Moderate (pyridine) | Variable (reactive core) |
Computational and Experimental Insights
Docking Studies (AutoDock Vina)
- Target Compound : The cyclopropyl group may occupy hydrophobic pockets, while the methoxyethyl group engages in hydrogen bonding with residues like Asp or Glu.
- Thiophene Position : Thiophen-3-ylmethyl vs. 2-yl analogs show distinct binding modes due to spatial orientation .
- GSK2830371 : Pyridine ring interacts with catalytic residues in kinase targets, a feature absent in the target compound .
Crystallography (SHELX)
- Structural data for isoxazole derivatives (if available) could reveal planar conformations stabilized by π-stacking, contrasting with nonplanar thiadiazoles .
Biological Activity
5-cyclopropyl-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a compound belonging to the isoxazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 305.36 g/mol. The compound features a cyclopropyl group, a methoxyethyl chain, and a thiophenyl moiety attached to an isoxazole ring, contributing to its unique biological properties.
Anticancer Activity
Research has shown that isoxazole derivatives exhibit significant anticancer properties. For instance, studies have indicated that compounds with similar structures can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins such as Bcl-2 and Bax.
A notable study demonstrated that certain isoxazole derivatives caused MCF-7 breast cancer cells to arrest in the S and G2/M phases of the cell cycle, indicating their potential as anticancer agents . Additionally, compounds with isoxazole rings have been reported to inhibit specific kinases involved in cancer progression, such as VEGFR-1 and VEGFR-2 .
Anti-inflammatory Properties
Isoxazole derivatives are also recognized for their anti-inflammatory effects. In particular, studies have highlighted their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. For example, computational docking studies have suggested that certain substituted isoxazoles effectively interact with COX-1 and COX-2 enzymes, leading to reduced inflammatory responses in laboratory models .
Antibacterial Activity
The antibacterial potential of isoxazole compounds has been explored in various studies. Compounds similar to this compound have shown efficacy against resistant strains of bacteria, including Mycobacterium tuberculosis. This activity is attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of isoxazole derivatives can be significantly influenced by their structural components. The presence of specific substituents on the isoxazole ring can enhance or diminish their pharmacological properties. For example:
| Substituent | Effect on Activity |
|---|---|
| Cyclopropyl group | Enhances anticancer activity |
| Methoxyethyl chain | Improves solubility and bioavailability |
| Thiophenyl moiety | Contributes to antibacterial properties |
These insights into SAR are critical for the rational design of new derivatives with improved efficacy and reduced toxicity.
Case Studies
Several case studies have investigated the biological activities of isoxazole derivatives:
- Anticancer Study : A derivative similar to this compound was tested against various cancer cell lines including MCF-7 and HCT116. Results indicated IC50 values ranging from 5 µM to 25 µM, demonstrating significant cytotoxicity .
- Anti-inflammatory Research : A study evaluated the anti-inflammatory effects of thirteen substituted isoxazoles in animal models. Compounds showed a dose-dependent reduction in inflammation markers with significant inhibition of COX enzymes observed at higher concentrations .
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis involves three critical steps: (i) isoxazole ring formation via cyclization of precursors (e.g., β-ketonitriles) under acidic/basic conditions; (ii) thiophene functionalization using Friedel-Crafts acylation to introduce substituents; and (iii) oxalamide linkage formation via reaction with oxalyl chloride or derivatives . Key considerations include:
- Reagent compatibility : Ensure intermediates (e.g., cyclopropyl groups) are stable under reaction conditions.
- Purification : Use recrystallization or column chromatography to isolate high-purity products.
- Protection/deprotection strategies : For sensitive functional groups like methoxyethyl or thiophen-3-ylmethyl.
Q. How can researchers optimize yield and purity during synthesis?
- Catalyst selection : Acidic/basic catalysts (e.g., H₂SO₄ or K₂CO₃) for cyclization steps.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) for Friedel-Crafts reactions to enhance electrophilicity .
- Temperature control : Reflux conditions (e.g., acetonitrile at ~82°C) to accelerate thiophene acylation .
- Chromatographic purification : Reverse-phase HPLC for final product isolation to achieve >95% purity .
Q. What spectroscopic methods are recommended for structural characterization?
- ¹H/¹³C NMR : To confirm cyclopropyl ring geometry, methoxyethyl substitution, and thiophene connectivity. For example, cyclopropyl protons appear as distinct multiplet signals (δ 1.0–2.0 ppm) .
- Mass spectrometry (HRMS) : To validate molecular weight (e.g., expected [M+H]⁺ ion).
- IR spectroscopy : To detect carboxamide C=O stretches (~1650–1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry predict reactivity or stability?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites.
- Molecular docking : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for testing .
- Solvent effects : Simulate solvation dynamics to optimize reaction conditions (e.g., solvent polarity) .
Q. How to address contradictions in reported biological activity data?
- Assay standardization : Verify purity (>95%) via HPLC and control for batch-to-batch variability.
- Orthogonal assays : Combine enzymatic inhibition studies with cell-based assays (e.g., cytotoxicity in cancer lines) to confirm activity .
- Metabolic stability : Test in vitro liver microsomes to rule out rapid degradation masking true activity .
Q. What challenges arise in scaling up synthesis under continuous-flow conditions?
- Mixing efficiency : Ensure rapid heat dissipation during exothermic steps (e.g., cyclization) using microreactors.
- Residence time optimization : Adjust flow rates to prevent intermediate degradation (e.g., oxalamide hydrolysis).
- Catalyst recycling : Immobilize catalysts (e.g., solid-supported acids) to reduce waste .
Methodological Considerations
Q. How to mitigate hazards during handling?
- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact with reactive intermediates (e.g., acyl chlorides) .
- Ventilation : Perform reactions in fume hoods, especially during steps releasing volatile byproducts (e.g., SO₂ in cyclization).
- Waste disposal : Neutralize acidic/basic waste before disposal and use licensed services for toxic byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
